
Bisacodyl
Overview
Description
Bisacodyl is an organic compound that is widely used as a stimulant laxative. It is primarily prescribed for the relief of episodic and chronic constipation and for the management of neurogenic bowel dysfunction. Additionally, it is used as part of bowel preparation before medical examinations, such as colonoscopies . This compound is a derivative of triphenylmethane and was first used as a laxative in 1953 due to its structural similarity to phenolphthalein .
Preparation Methods
The preparation of bisacodyl involves several steps. One method includes the condensation reaction of 2-pyridylaldehyde and phenol using sulphuric acid as a catalyst at temperatures between 0-15°C. The pH is then regulated to 7.0 using 2 mol/L sodium hydroxide, followed by stirring for 2 hours. Ethyl acetate is added, and the mixture is filtered to obtain 4’,4’'-dihydroxydiphenyl-(2-pyridine)-methane. This intermediate is then reacted with methylene dichloride and 2 mol/L sodium hydroxide, with 4-dimethylamino pyridine as a catalyst, and acetic anhydride is added for 0.5 hours at room temperature. The crude product is concentrated and dried, followed by recrystallization with ethanol to obtain high-purity this compound .
Chemical Reactions Analysis
Metabolic Activation Pathways
Bisacodyl undergoes enzymatic conversion to active metabolites through two primary routes:
A. Intestinal Deacetylation
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Converted to bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by mucosal deacetylases in the small intestine and colon .
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Reaction equation:
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Structural requirement: Free para-hydroxyl groups on benzene rings enable secretagogue action .
B. Bacterial Desulfation (Sodium Picosulfate Synergy)
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Colonic bacteria (e.g., Eubacterium rectale) transform sodium picosulfate to BHPM via arylsulfate sulfotransferase .
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Antibiotics may inhibit this pathway due to bacterial dependency .
Spectrophotometric Reaction Mechanisms
Analytical methods leverage this compound's electron-deficient aromatic system for quantification:
Reaction Partner | λ<sub>max</sub> (nm) | Linear Range (µg/ml) | LOD (µg/ml) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
---|---|---|---|---|
TCNE | 398 | 0.5-12 | 0.012 | 1,018,886 |
Thymol Blue | 549 | 1-16 | 1.156 | 9,818 |
Methyl Orange | 554 | 1-14 | 1.111 | 16,862 |
Data derived from validated methods using charge-transfer complexes
Key Interactions:
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TCNE Complexation : this compound acts as electron donor to tetracyanoethylene (TCNE), forming colored CT complexes at pH 6.5 .
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Acid-Base Reactions : Protonation of this compound's phenolic groups enables dye interactions with thymol blue (pH 1.8) and methyl orange (pH 3.6) .
Estrogenic Metabolite Formation
The dihydroxy metabolite DA-bisacodyl demonstrates unique reactivity:
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Conversion Rate : >95% this compound transforms to DA-bisacodyl in cell cultures within 24h .
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ER Binding : Molecular docking shows DA-bisacodyl fits the estrogen receptor antagonist pocket (binding energy: -8.2 kcal/mol vs. -9.5 kcal/mol for 4OH-tamoxifen) .
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Dual Activity : Acts as mixed agonist/antagonist in MCF-7 proliferation assays (EC<sub>50</sub> = 1.2 µM) .
Structural Determinants of Reactivity
The diphenylmethane scaffold dictates reaction patterns:
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Hydroxyl Positioning : Para-OH groups enable:
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Pyridyl Group : Enhances:
This multifaceted reactivity profile underpins this compound's pharmaceutical applications and analytical detection strategies while highlighting potential metabolic implications.
Scientific Research Applications
Pharmacological Properties
Bisacodyl acts on the colonic mucosa to stimulate peristalsis and increase intestinal fluid secretion. It is metabolized in the intestine to its active form, which enhances motility and promotes bowel movements. The compound is generally well-tolerated, but it may cause side effects such as abdominal cramping and diarrhea in some patients .
Clinical Applications
1. Treatment of Constipation
- This compound is primarily used for the relief of constipation, particularly in cases where other laxatives are ineffective. It is effective in inducing bowel movements within 6 to 12 hours of administration .
- In a systematic review, this compound demonstrated superior efficacy compared to other laxatives like prucalopride and polyethylene glycol in increasing the frequency of spontaneous bowel movements .
2. Preparation for Medical Procedures
- This compound is often employed as a bowel prep agent before diagnostic procedures such as colonoscopy. It helps ensure a clear view of the colon by inducing rapid bowel evacuation .
3. Research Applications
- This compound has been utilized in various research studies to explore its effects on gastrointestinal motility and fluid transport mechanisms. For instance, studies on animal models have shown that this compound can significantly alter motility patterns and fluid dynamics in the intestines .
Efficacy of this compound Compared to Other Laxatives
Case Studies
Case Study 1: Efficacy in Chronic Constipation
A clinical trial involving patients with chronic constipation demonstrated that this compound significantly improved bowel habits compared to placebo, with a marked increase in complete spontaneous bowel movements per week .
Case Study 2: Bowel Preparation for Colonoscopy
In a randomized controlled trial, patients receiving this compound as part of their bowel preparation reported higher satisfaction scores regarding the cleanliness of their colon compared to those using alternative preparations .
Mechanism of Action
Bisacodyl works by stimulating enteric neurons to cause peristalsis, which are colonic contractions. It acts as a contact laxative by increasing fluid and salt secretion in the colon. The action of this compound on the small intestine is negligible, as it mainly promotes the evacuation of the colon . The active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane, stimulates parasympathetic nerves in the colon to increase motility and secretions .
Comparison with Similar Compounds
Bisacodyl is compared with other stimulant laxatives such as prucalopride, lubiprostone, linaclotide, tegaserod, velusetrag, elobixibat, and sodium picosulfate. This compound has a unique dual mechanism of action, combining prokinetic and secretory effects, which makes it a standard treatment for constipation . Similar compounds include:
Prucalopride: A selective serotonin receptor agonist used for chronic constipation.
Lubiprostone: A chloride channel activator that increases intestinal fluid secretion.
Linaclotide: A guanylate cyclase-C agonist that increases fluid secretion and transit.
Tegaserod: A serotonin receptor agonist used for irritable bowel syndrome with constipation.
Velusetrag: A serotonin receptor agonist with prokinetic properties.
Elobixibat: An inhibitor of the ileal bile acid transporter.
Sodium picosulfate: A stimulant laxative similar to this compound in its mechanism of action.
This compound’s unique combination of stimulating colonic motility and increasing fluid secretion distinguishes it from these other compounds.
Biological Activity
Bisacodyl is a stimulant laxative widely used for the treatment of constipation. Its pharmacological effects are primarily attributed to its ability to enhance intestinal motility and promote secretion in the gastrointestinal tract. This article delves into the biological activity of this compound, supported by various studies and case reports, highlighting its mechanisms of action, efficacy, and potential side effects.
This compound acts through several mechanisms to exert its laxative effects:
- Stimulation of Intestinal Motility : this compound increases peristalsis in the intestines by stimulating the enteric nervous system. This leads to enhanced bowel movements, particularly in patients with chronic constipation .
- Prostaglandin E2 Production : The compound promotes the production of prostaglandin E2, which plays a crucial role in increasing intestinal motility and fluid secretion .
- Mucosal Secretion : this compound also enhances mucosal secretion in the colon, contributing to its laxative effect. This is mediated by its active metabolite, BHPM (this compound hydrolyzed product), which increases ion secretion into the intestinal lumen .
Efficacy in Clinical Studies
Numerous clinical studies have demonstrated the effectiveness of this compound in treating constipation:
- A systematic review indicated that this compound showed superior efficacy compared to other laxatives like prucalopride and sodium picosulfate, particularly in increasing the number of complete spontaneous bowel movements (CSBM) per week .
- A retrospective observational study involving 5725 patients found that this compound was well tolerated and effective for chronic constipation, with a median exposure duration of 84 days among long-term users .
Table 1: Summary of Key Clinical Findings on this compound
Study Type | Sample Size | Findings |
---|---|---|
Systematic Review | N/A | This compound more effective than placebo and some other laxatives |
Retrospective Observational | 5725 | Effective and well-tolerated; median exposure 84 days |
Controlled Trial | N/A | Increased bowel movements in patients with chronic constipation |
Case Studies
Several case studies have provided insights into this compound's biological activity:
- In Pediatric Patients : A study showed that intracolonic infusions of this compound reduced high-amplitude propagating contractions (HAPCs) in pediatric patients with slow transit constipation (STC), indicating a significant impact on colonic motility .
- In Patients with Ileostomies : Administration of this compound increased stoma output by 15%, demonstrating its effectiveness in managing bowel function post-surgery .
Table 2: Case Study Highlights
Study Focus | Population | Key Findings |
---|---|---|
Intracolonic Infusions | Pediatric Patients | Reduced HAPCs in STC patients |
Oral Administration | Patients with Ileostomies | Increased stoma output by 15% |
Safety and Side Effects
While this compound is generally well tolerated, some side effects have been reported:
- Gastrointestinal Discomfort : Common side effects include abdominal cramps, diarrhea, and nausea.
- Potential Estrogenic Activity : Recent research has indicated that this compound may exhibit estrogenic activity through its metabolite DA-bisacodyl, raising concerns about potential hormonal side effects .
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying Bisacodyl’s pharmacological mechanism of action?
- Methodological Answer : Use in vitro models (e.g., colonic epithelial cell lines) to assess ion transport and fluid secretion modulated by this compound’s active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . For in vivo validation, employ rodent models of constipation with endpoints like stool frequency, water content, and colonic motility measurements. Ensure characterization of dose-response relationships and control for confounding variables (e.g., diet, hydration) .
Q. How should a clinical trial be designed to evaluate this compound’s short-term efficacy in chronic constipation?
- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled design with a 4-week intervention period . Primary endpoints should align with FDA guidelines (e.g., ≥3 spontaneous bowel movements/week). Stratify participants by constipation severity and exclude those with secondary causes (e.g., metabolic disorders). Use validated tools like the Patient Assessment of Constipation Symptoms (PAC-SYM) for subjective outcomes .
Q. What are the key considerations for ensuring reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize protocols for sample collection (e.g., plasma, urine) to measure BHPM levels, considering its rapid hydrolysis in the colon. Use high-performance liquid chromatography (HPLC) with mass spectrometry for quantification. Report limits of detection, recovery rates, and inter-operator variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between clinical trial data and observational studies regarding this compound’s long-term safety?
- Methodological Answer : Conduct a systematic review with meta-analysis to harmonize data from randomized controlled trials (RCTs) and real-world evidence (RWE). Critically evaluate study designs: RCTs often lack long-term follow-up, while RWE (e.g., THIN French database) may underreport over-the-counter (OTC) use and confounders . Apply the GRADE framework to assess evidence quality and identify gaps (e.g., histological data on colonic nerve plexuses).
Q. What statistical methods are recommended for analyzing heterogeneous patient responses to this compound in constipation subtypes?
- Methodological Answer : Use cluster analysis to subgroup patients by etiology (e.g., slow-transit vs. pelvic floor dysfunction). Apply mixed-effects models to account for covariates (age, comorbidities) and longitudinal data. Sensitivity analyses should address missing data (e.g., multiple imputation) .
Q. How can mechanistic studies address concerns about this compound-induced dependency or colonic neuronal damage?
- Methodological Answer : Design animal studies with chronic this compound administration (≥12 weeks) and assess enteric neuron density via immunohistochemistry. Compare results to human biopsies from long-term users. Use ex vivo electrophysiology to evaluate colonic smooth muscle responsiveness, controlling for baseline motility disorders .
Q. What strategies optimize real-world data collection for this compound’s post-marketing surveillance?
- Methodological Answer : Integrate electronic medical records (EMRs) with patient-reported outcomes via mobile apps to capture OTC use and adherence. Validate data through linkage to pharmacy dispensing records. Apply natural language processing (NLP) to extract unstructured clinical notes on adverse events (e.g., electrolyte imbalances) .
Q. Data Interpretation and Reporting
Q. How should researchers handle conflicting results in this compound’s impact on gut microbiota composition?
- Methodological Answer : Perform 16S rRNA sequencing with standardized stool collection protocols. Control for diet, probiotics, and antibiotics. Use alpha/beta diversity metrics and differential abundance analysis (e.g., DESeq2). Reconcile discrepancies by comparing cohort demographics and sequencing platforms .
Q. What are the best practices for reporting negative or inconclusive findings in this compound trials?
- Methodological Answer : Follow CONSORT guidelines for RCTs or STROBE for observational studies. Publish negative results in preprint servers or specialized journals (e.g., Journal of Negative Results). Transparently describe power calculations, attrition rates, and potential biases .
Q. Ethical and Methodological Challenges
Q. How can researchers address ethical concerns in pediatric this compound trials?
- Methodological Answer : Obtain informed assent/consent with age-appropriate documentation. Prioritize non-invasive endpoints (e.g., stool consistency scales over colonoscopy). Collaborate with pediatric gastroenterologists to align protocols with ESPGHAN guidelines .
Properties
IUPAC Name |
[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOITXIGCFIULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022681 | |
Record name | Bisacodyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |
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Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents., 1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER | |
Record name | SID855868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BISACODYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
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Vapor Pressure |
4.8X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | BISACODYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Bisacodyl is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase. BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions. Bisacodyl stimulates adenylate cyclase, increasing cyclic AMP, leading to active transport of chloride and bicarbonate out of cells. Sodium ions, potassium ions, and water passively leave the cell; while sodium and chloride ions are unable to be reabsorbed. Water is also be transported from the luminal side of cells into the vasculature by aquaporin 3. Bisacodyl decreases expression of aquaporin 3, preventing water from moving into the vasculature, which may contribute to increased water in the colon. Bisacodyl directly stimulates parasympathetic nerves in the colon, stimulating contraction of longitudinal smooth muscle but not circular smooth muscle., Bisacodyl is a stimulant laxative, ... acting directly on the colonic mucosa-where it stimulates sensory nerve endings to produce parasympathetic reflexes resulting in increased peristaltic contractions of the colon. The contact action of the drug is restricted to the colon, and motility of the small intestine is not appreciably influenced., /Bisacodyl/ increases water retention in the stool by coating surfaces of stool and intestines with a water-immisicible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass. /Laxatives/, Recent studies show that these drugs alter fluid and electrolyte absorption producing net intestinal fluid accumulation and laxation. Some of these drugs may directly stimulate active intestinal ion secretion. Increased concentrations of cyclic 3',5'-adenosine monophosphate (cAMP), occurring in colonic mucosa cells following administration of stimulant laxatives, may alter the permeability of these cells and mediate active ion secretion thereby producing net fluid accumulation and laxative action. /Stimulant Laxatives/, Bisacodyl caused dose-dependent contractions in isolated guinea pig ileum & taenia coli which was not prevented by atropine or pheniramine. It prevented acetylcholine- & histamine-induced contractions. Bisacodyl-induced contractions were not caused by a decrease in endogenous cyclic amp level. However, both endogenous cyclic amp & verapamil (a calcium transport inhibitor) inhibited bisacodyl-induced contractions, suggesting site of action on calcium-dependent contractile system of smooth muscle cells., Intestinal secretagogues as well as the laxative, bisacodyl, raise the K+ efflux rate across the mucosal border by 200-300%. Results suggest that laxatives may increase rate of K+ secretion into the colonic lumen by raising the K+ permeability of the mucosal border. | |
Record name | Bisacodyl | |
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Color/Form |
WHITE TO OFF-WHITE CRYSTALLINE POWDER IN WHICH PARTICLES HAVING LONGEST DIAMETER SMALLER THAN 50 MICRONS PREDOMINATE, Crystals | |
CAS No. |
603-50-9 | |
Record name | Bisacodyl | |
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Record name | Phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-diacetate | |
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Record name | BISACODYL | |
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Melting Point |
138 °C | |
Record name | Bisacodyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09020 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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